MORHBRQQCYOXRL-UHFFFAOYSA-N
Description
However, based on standard chemical nomenclature and structural inference from similar compounds in the evidence, it likely belongs to a class of organic molecules with functional groups such as nitro, halogen, or aromatic substituents. These features are common in pharmaceuticals, agrochemicals, or industrial intermediates. For example, compounds with iso-propenyl or substituted benzene rings (e.g., 4,4'-isopropylidenediphenol, listed in as "4,4'-H3OIpoINJINIeHINpeHO1" ) may share structural similarities.
Properties
Molecular Formula |
C10H7ClN4OS |
|---|---|
Molecular Weight |
266.703 |
InChI |
InChI=1S/C10H7ClN4OS/c1-16-7-3-2-5-10(14-7)17-6-4-12-15-9(11)8(6)13-5/h2-4,13H,1H3 |
InChI Key |
MORHBRQQCYOXRL-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC3=C(N=NC=C3S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for MORHBRQQCYOXRL-UHFFFAOYSA-N is absent, comparisons can be inferred from structurally analogous compounds in the evidence:
Table 1: Hypothetical Comparison of Key Properties
Structural and Functional Group Analysis
NPMRPDRLIHYOBW-UHFFFAOYSA-N ():
- Contains nitro groups and aromatic rings, contributing to high LogP (3.2) and moderate polarity (PSA 52.6 Ų).
- Used in industrial applications (e.g., dyes, resins) due to stability under high temperatures .
4,4'-H3OIpoINJINIeHINpeHO1 (): Likely a bisphenol derivative with two phenolic hydroxyl groups (PSA 40.5 Ų). Comparable to bisphenol A, which is used in polymer production but regulated due to endocrine-disrupting effects .
Similar compounds often feature heterocyclic rings or amine groups for receptor binding .
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